![molecular formula C25H20ClFN2O4S B11687878 1-chloro-4-(2-fluorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11687878.png)
1-chloro-4-(2-fluorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-CHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID is a complex organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-CHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of substituents: Chlorination, fluorination, and nitration reactions are employed to introduce the respective substituents on the aromatic rings.
Sulfur incorporation: Thiolation reactions are used to attach the sulfur-containing group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
1-CHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst.
作用机制
The mechanism of action of 1-CHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibit or activate enzyme activity.
Bind to receptors: Modulate receptor signaling pathways.
Affect cellular processes: Influence cell proliferation, apoptosis, or other cellular functions.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Fluorinated aromatics: Compounds with fluorine atoms on aromatic rings.
Nitroaromatics: Compounds with nitro groups on aromatic rings.
Uniqueness
1-CHLORO-4-(2-FLUOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID is unique due to its specific combination of substituents and the resulting chemical and biological properties. This uniqueness can be leveraged in designing new compounds with desired activities.
属性
分子式 |
C25H20ClFN2O4S |
|---|---|
分子量 |
499.0 g/mol |
IUPAC 名称 |
1-chloro-4-(2-fluorophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C25H20ClFN2O4S/c26-23-21(34-20-8-4-3-7-19(20)29(32)33)12-16-22(23)15-11-13(25(30)31)9-10-18(15)28-24(16)14-5-1-2-6-17(14)27/h1-11,16,21-24,28H,12H2,(H,30,31) |
InChI 键 |
OCDBIIVGALZXKN-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C=CC(=C4)C(=O)O)NC2C5=CC=CC=C5F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-5-({2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11687795.png)
![4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B11687812.png)
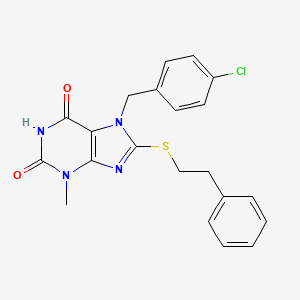
![5-bromo-2-[4-(naphthalen-2-yloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11687826.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propylpyrimidin-4(3H)-one](/img/structure/B11687834.png)
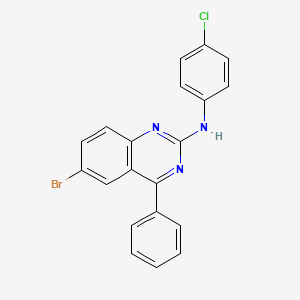
![3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B11687844.png)
![1-[4-methyl-3'-(3-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11687850.png)
![N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide](/img/structure/B11687853.png)
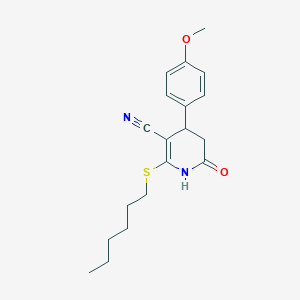
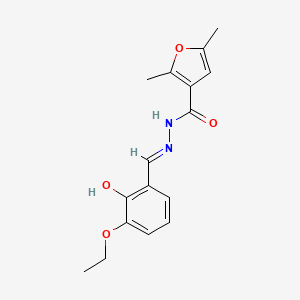
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11687867.png)
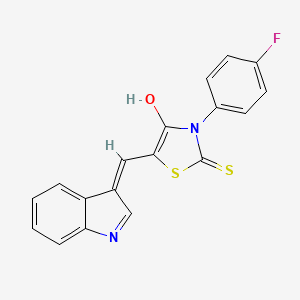
![N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11687888.png)
